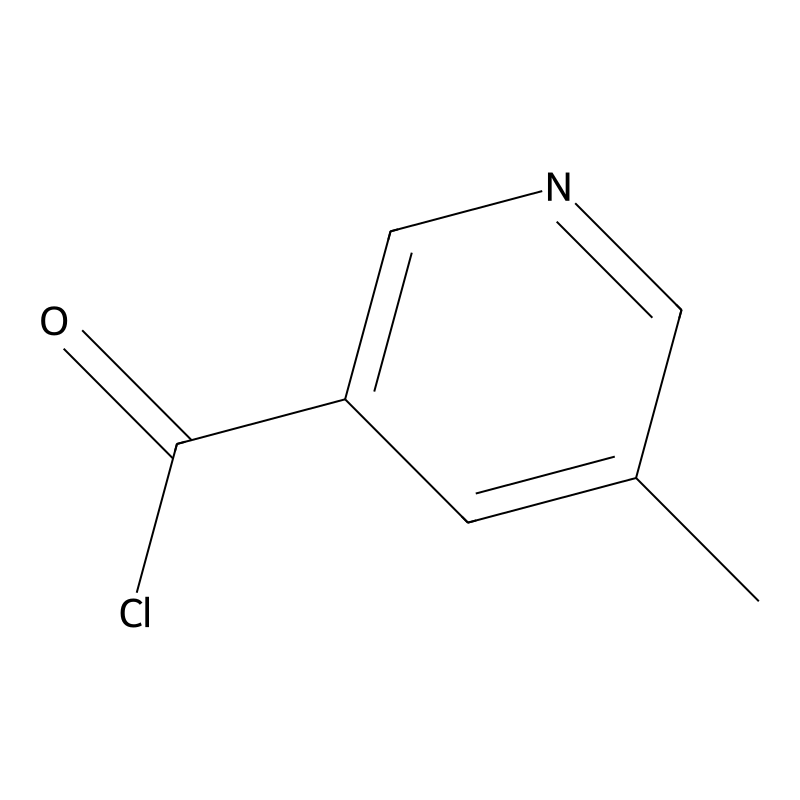

5-Methylnicotinoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

-Methylnicotinoyl chloride is primarily used as a building block in the synthesis of various organic compounds. Its reactive chloride group allows for coupling reactions with various nucleophiles, enabling the introduction of the 5-methylnicotinoyl moiety into diverse molecules. This functionality finds applications in the synthesis of:

- Pharmaceuticals: 5-Methylnicotinoyl chloride can be used as a precursor for the synthesis of potential drug candidates targeting various diseases. For example, it has been employed in the synthesis of nicotinamide derivatives with potential anti-inflammatory properties [].

- Fine chemicals: The compound can be utilized in the synthesis of fine chemicals such as dyes, pigments, and agricultural chemicals. Its specific applications in these areas are not widely reported in the scientific literature.

- Functional materials: 5-Methylnicotinoyl chloride can be used as a building block for the synthesis of functional materials with specific properties. For instance, it has been employed in the synthesis of luminescent materials for potential applications in optoelectronic devices [].

Research in Medicinal Chemistry:

Due to its structural similarity to nicotinamide, a vital component of vitamin B3, 5-methylnicotinoyl chloride has attracted some interest in medicinal chemistry research. Studies have explored its potential applications in:

- Enzyme inhibition: The compound has been investigated as a potential inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases like cancer []. However, further research is needed to establish its efficacy and selectivity.

- Antioxidant activity: Some studies suggest that 5-methylnicotinoyl chloride may possess antioxidant properties []. However, more research is required to understand the mechanisms and potential therapeutic applications of this activity.

5-Methylnicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol. It is classified as a derivative of nicotinic acid, featuring a methyl group at the fifth position of the pyridine ring. The compound is characterized by its chlorinated carbonyl functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is often used in research settings due to its unique structural properties and reactivity profile .

There is no current information available on the mechanism of action of 5-MNC.

- Acyl chlorides are known to be corrosive and can react with skin and tissues. 5-MNC should be handled with appropriate personal protective equipment like gloves, goggles, and a fume hood.

- The compound might be flammable due to the presence of the organic moiety.

- It is recommended to handle 5-MNC with caution and avoid inhalation or ingestion.

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines and alcohols to form amides or esters, respectively. This reaction is facilitated by the electrophilic nature of the carbonyl carbon due to the presence of the chlorine atom.

- Formation of Acyloxy Compounds: When reacted with alcohols, it can produce acyloxy derivatives, which are useful intermediates in organic synthesis.

- Condensation Reactions: It can also engage in condensation reactions with other carbonyl compounds to form more complex molecules.

These reactions highlight its utility as a building block in synthetic organic chemistry .

While specific biological activity data for 5-Methylnicotinoyl chloride is limited, compounds related to nicotinic acid derivatives often exhibit various pharmacological effects. These may include:

- Antimicrobial Properties: Some nicotinic acid derivatives have shown activity against bacteria and fungi.

- Neuroprotective Effects: Certain derivatives are investigated for their potential neuroprotective roles, particularly in neurodegenerative diseases.

- Anti-inflammatory Activity: Some studies suggest that related compounds may possess anti-inflammatory properties.

The biological activities of 5-Methylnicotinoyl chloride would require further investigation to establish its pharmacological profile definitively .

Synthesis of 5-Methylnicotinoyl chloride can be achieved through several methods:

- Chlorination of 5-Methylnicotinic Acid: This method typically involves treating 5-methylnicotinic acid with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into an acyl chloride.

- Acylation Reactions: The compound can also be synthesized by acylating 5-methylnicotinic acid derivatives with thionyl chloride under controlled conditions.

- Direct Chlorination: Another method involves direct chlorination of 5-methylnicotinic acid using chlorine gas or chlorinating agents.

Each method varies in terms of yield, purity, and operational complexity, making it essential to choose the appropriate synthesis route based on specific research needs .

5-Methylnicotinoyl chloride has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various biologically active compounds.

- Pharmaceutical Development: Its derivatives are explored for potential use in drug development, particularly in creating novel therapeutic agents targeting neurological disorders.

- Research

Interaction studies involving 5-Methylnicotinoyl chloride focus on its reactivity with biological macromolecules. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.

- Metabolic Stability Tests: Investigating how the compound is metabolized in biological systems and identifying potential metabolites.

- Toxicological Studies: Assessing any toxic effects associated with exposure to this compound, especially considering its chlorinated nature.

Such studies are crucial for understanding both the potential therapeutic benefits and risks associated with this compound .

Several compounds share structural similarities with 5-Methylnicotinoyl chloride, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloro-4-methylnicotinoyl chloride | C7H4Cl3NO | Contains two chlorine atoms; higher reactivity |

| 5-Bromo-2-chloro-6-methylnicotinoyl chloride | C7H4BrCl2NO | Contains bromine; distinct halogen reactivity |

| 6-Methylnicotinoyl chloride | C7H6ClNO | Similar structure but lacks methyl group at position five |

These compounds illustrate variations in halogenation patterns and their implications for chemical behavior and biological activity. The presence of different halogens significantly alters their reactivity profiles and potential applications in medicinal chemistry .

Acid chlorides (acyl chlorides) are organochlorine compounds with the general formula RCOCl, where R represents an alkyl or aryl group. These derivatives are characterized by a carbonyl group (C=O) bonded to a chlorine atom, rendering them highly electrophilic and reactive. The electron-withdrawing effects of both oxygen and chlorine polarize the carbonyl carbon, making it susceptible to nucleophilic attack.

Key features of acid chlorides include:

Acid chlorides are pivotal in organic synthesis, enabling the construction of complex molecules through nucleophilic acyl substitution.

Pyridine-Based Acid Chlorides: Classification and Nomenclature

Pyridine derivatives, such as nicotinoyl chloride (3-pyridinecarbonyl chloride) and picolinoyl chloride (2-pyridinecarbonyl chloride), form a distinct class of acid chlorides. Their classification depends on substituent positions and functional groups:

- Nicotinoyl Chloride: Chloride at the 3-position of pyridine.

- Isonicotinoyl Chloride: Chloride at the 4-position.

- 5-Methylnicotinoyl Chloride: A substituted nicotinoyl chloride with a methyl group at the 5-position of the pyridine ring.

Nomenclature follows IUPAC guidelines, where the parent carboxylic acid name is modified by replacing “-ic acid” with “-yl chloride” (e.g., 5-methylnicotinic acid → 5-methylnicotinoyl chloride).

5-Methylnicotinoyl Chloride: Historical Development and Research Timeline

5-Methylnicotinoyl chloride (C₇H₆ClNO) emerged as a key intermediate in pharmaceutical and agrochemical synthesis. Historical milestones include:

Recent advances focus on scalable and solvent-free methods to address industrial demands.

Relationship to Parent Compound 5-Methylnicotinic Acid

5-Methylnicotinic acid (C₇H₇NO₂) serves as the precursor for 5-methylnicotinoyl chloride. The conversion involves chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

$$ \text{C₇H₇NO₂} + \text{SOCl₂} \rightarrow \text{C₇H₆ClNO} + \text{SO₂} + \text{HCl} $$

The chloride is critical for synthesizing esters (e.g., menthyl nicotinate) and amides, which are active pharmaceutical ingredients (APIs).

Thionyl Chloride Chlorination Mechanism

The conversion of 5-methylnicotinic acid to 5-methylnicotinoyl chloride is most commonly achieved using thionyl chloride. The mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, forming an intermediate chlorosulfite ester. This intermediate subsequently undergoes elimination, releasing sulfur dioxide and hydrogen chloride, and yielding the desired acid chloride. The reaction proceeds efficiently due to the gaseous byproducts, which drive the equilibrium toward product formation [1] [2].

Alternative Chlorinating Agents and Comparative Efficacy

Alternative chlorinating agents for synthesizing acid chlorides from carboxylic acids include phosphorus trichloride, phosphorus pentachloride, oxalyl chloride, sulfuryl chloride, and more recently developed reagents such as N-chlorosuccinimide and Palau’chlor. Comparative studies indicate that thionyl chloride is generally preferred for its high reactivity and ease of byproduct removal, but oxalyl chloride and sulfuryl chloride are also effective, with oxalyl chloride often providing cleaner conversions for sensitive substrates. Novel reagents like Palau’chlor have demonstrated high yields and operational simplicity for heterocyclic substrates, sometimes outperforming classical reagents in both yield and selectivity [3] [4] [5].

Table 1. Comparative Efficacy of Chlorinating Agents for Acid Chloride Synthesis

| Chlorinating Agent | Typical Yield (%) | Byproducts | Operational Notes |

|---|---|---|---|

| Thionyl chloride | 80–95 | Sulfur dioxide, hydrogen chloride | Widely used, volatile byproducts [2] |

| Oxalyl chloride | 75–90 | Carbon monoxide, carbon dioxide | Good for sensitive acids |

| Sulfuryl chloride | 70–90 | Sulfur dioxide, hydrogen chloride | Suitable for large-scale synthesis |

| Palau’chlor | 85–98 | Minimal | High selectivity for heterocycles [3] [4] |

Reaction Conditions Optimization

Optimization of the chlorination reaction centers on solvent selection, temperature control, and reagent stoichiometry. Non-polar solvents such as dichloromethane or acetonitrile are frequently chosen to dissolve both the acid and thionyl chloride, facilitating efficient contact. Reaction temperatures typically range from room temperature to gentle reflux (40–80 degrees Celsius), with higher temperatures accelerating the reaction but increasing the risk of side reactions, such as chlorination of the aromatic ring. Excess thionyl chloride is often used to ensure complete conversion, and removal of residual reagent and byproducts is achieved by distillation or evaporation under reduced pressure [6].

Synthesis of Precursor 5-Methylnicotinic Acid

Potassium Permanganate Oxidation of 3,5-Lutidine

Potassium permanganate oxidation is a classical method for converting 3,5-lutidine to 5-methylnicotinic acid. The process involves gradual addition of potassium permanganate to an aqueous solution of 3,5-lutidine under controlled temperature (25–35 degrees Celsius), followed by extended reaction at 30 degrees Celsius for up to 18 hours. The resulting manganese dioxide byproduct is removed by filtration, and the crude acid is isolated by acidification and crystallization [7] [8].

Hydrogen Peroxide/Sulfuric Acid Oxidation Systems

An alternative approach employs hydrogen peroxide in concentrated sulfuric acid as the oxidant. In this method, hydrogen peroxide is added dropwise to a solution of 3,5-lutidine in sulfuric acid, and the mixture is heated at 110–150 degrees Celsius for 5–20 hours. This system offers milder operational conditions and improved selectivity, as hydrogen peroxide is less likely to over-oxidize both methyl groups simultaneously. The acid product is isolated by pH adjustment and crystallization [9].

Comparative Analysis of Oxidation Methods and Yields

A comparison of the two principal oxidation methods reveals differences in yield, selectivity, and operational complexity.

Table 2. Comparative Yields of 5-Methylnicotinic Acid Synthesis

| Oxidation Method | Yield (%) | Selectivity | Operational Complexity |

|---|---|---|---|

| Potassium permanganate oxidation | 60–75 | Moderate | Filtration of MnO₂ required [7] |

| Hydrogen peroxide/sulfuric acid | 60–70 | High | Simpler workup, less waste [9] |

Selective Oxidation Challenges and Solutions

Selective oxidation of 3,5-lutidine to 5-methylnicotinic acid is challenged by the potential for over-oxidation, leading to dicarboxylic acid formation. Potassium permanganate, being a strong oxidizer, can attack both methyl groups, necessitating careful control of reagent addition and reaction time. Hydrogen peroxide, by contrast, offers improved selectivity due to its milder oxidizing power, and selectivity can be further enhanced by adjusting the pH and temperature. Advanced approaches include phase-transfer catalysis and the use of solid-supported oxidants to further limit over-oxidation [7] [9].

Purification Strategies and Analytical Criteria

Recrystallization Parameters

Recrystallization is a primary purification step for both 5-methylnicotinic acid and its chloride derivative. Ethanol is commonly used as the solvent, with dissolution at 75–85 degrees Celsius followed by slow cooling to 0–5 degrees Celsius to promote crystal formation. The product is collected by centrifugation or filtration and dried at 60–70 degrees Celsius for 8–10 hours [7].

Chromatographic Purification Techniques

Chromatographic methods, including silica gel column chromatography and high-performance liquid chromatography, are applied to achieve higher purity, especially for analytical or pharmaceutical applications. Elution with non-polar to moderately polar solvents (e.g., dichloromethane, ethyl acetate) allows for effective separation of the target compound from impurities and side products [10].

Purity Determination Methods

Purity is assessed using a combination of analytical techniques:

- Nuclear magnetic resonance spectroscopy for structural verification.

- High-performance liquid chromatography for quantitative purity assessment.

- Infrared spectroscopy to confirm the presence of the acid chloride functional group.

- Melting point determination for solid intermediates.

These methods collectively ensure the identity and purity of the synthesized 5-methylnicotinoyl chloride [10].

Green Chemistry Approaches

Solvent Reduction Strategies

Efforts to reduce solvent usage include employing solvent-free conditions or using minimal volumes of environmentally benign solvents such as ethyl acetate or water. Recent studies have demonstrated that acetonitrile and ethyl acetate can replace traditional chlorinated solvents without compromising yield or purity [6].

Catalyst Recycling Methodologies

Modern synthetic protocols increasingly incorporate recyclable catalysts, such as solid-supported acids or phase-transfer catalysts, to minimize waste and improve sustainability. Shuttle catalysis, in which a catalyst mediates the transfer of functional groups between substrates, has also been explored for acid chloride formation, enabling catalyst recovery and reuse [11].

Atom Economy Considerations

Atom economy is a key metric in green chemistry, reflecting the proportion of reactant atoms incorporated into the final product. The use of thionyl chloride, while efficient, produces significant byproducts. Alternative methods, such as shuttle catalysis or direct electrochemical chlorination, offer improved atom economy by minimizing waste and maximizing incorporation of starting materials into the desired product [4] [11].

Table 3. Green Chemistry Metrics for Acid Chloride Synthesis

| Method | Solvent Use | Catalyst Recyclability | Atom Economy |

|---|---|---|---|

| Thionyl chloride chlorination | Moderate | Low | Moderate |

| Shuttle catalysis | Low | High | High |

| Electrochemical chlorination | Low | High | High |